![molecular formula C8H10N6 B13070772 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070772.png)
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazine and triazole rings. These nitrogen-containing heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using halogenated reagents.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-[2-(Pyrazin-2-yl)ethyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Pyrazin-2-yl)ethylidenehydrazine: This compound also features a pyrazine ring but differs in its hydrazine moiety.
2-[3-(1-(Quinazolin-4-yl)amino)ethyl]pyrazin-2-ylthiazole-5-carbonitrile: This compound includes a quinazoline ring and is used as a pesticide.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
The uniqueness of this compound lies in its combination of pyrazine and triazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N6 |
|---|---|
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
1-(2-pyrazin-2-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H10N6/c9-8-12-6-14(13-8)4-1-7-5-10-2-3-11-7/h2-3,5-6H,1,4H2,(H2,9,13) |
Clé InChI |
HWOFEOAQLZJUEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)CCN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


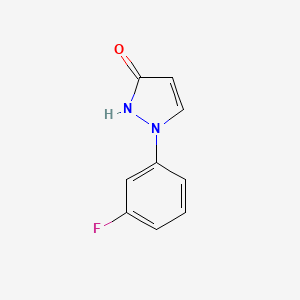

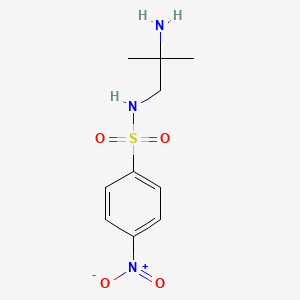

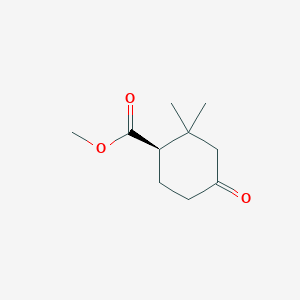

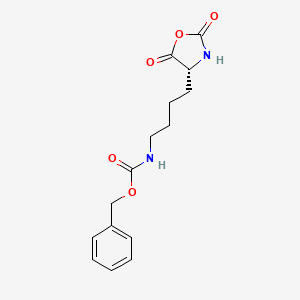
![4-[(Azetidin-3-yloxy)methyl]phenol](/img/structure/B13070728.png)
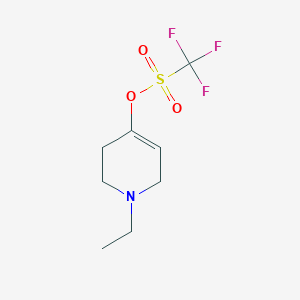
![5-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13070731.png)

![6-Azaspiro[3.6]decane](/img/structure/B13070743.png)
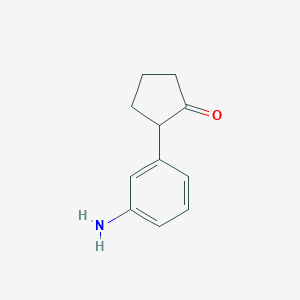
![1,9-Dioxaspiro[5.5]undecane-4-sulfonyl chloride](/img/structure/B13070756.png)
